Cas no 2227689-84-9 ((2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine)

(2S)-1-(3-Chloro-4-nitrophenyl)propan-2-amine is a chiral amine derivative featuring a chloro-nitrophenyl substituent, offering utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its stereospecific (S)-configuration ensures precise enantioselectivity, making it valuable for asymmetric synthesis and drug development. The electron-withdrawing nitro and chloro groups enhance reactivity in nucleophilic substitution or reduction reactions, enabling further functionalization. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its structural features make it suitable for exploring structure-activity relationships in medicinal chemistry, particularly in designing bioactive molecules. Proper handling is advised due to potential sensitivity to light and moisture.
(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine structure
2227689-84-9 structure
Product Name:(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine
CAS No:2227689-84-9
MF:C9H11ClN2O2
MW:214.648841142654
CID:5777879
PubChem ID:165635571
Update Time:2025-10-29

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2227689-84-9
    • EN300-1997294
    • (2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine
    • Inchi: 1S/C9H11ClN2O2/c1-6(11)4-7-2-3-9(12(13)14)8(10)5-7/h2-3,5-6H,4,11H2,1H3/t6-/m0/s1
    • InChI Key: PGXZKLRKTKMMRU-LURJTMIESA-N
    • SMILES: ClC1=C(C=CC(=C1)C[C@H](C)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 214.0509053g/mol
  • Monoisotopic Mass: 214.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.8Ų

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Additional information on (2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine

Compound Introduction: (2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine (CAS No. 2227689-84-9)

(2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine is a meticulously synthesized organic compound characterized by its specific stereochemistry and functional groups. This compound, identified by the CAS number 2227689-84-9, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and molecular research. The presence of a chiral center at the propan-2-amine moiety and the electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring contribute to its unique chemical properties, making it a subject of interest for synthetic chemists and medicinal researchers.

The structural framework of (2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine consists of a propylamine chain linked to a phenyl ring substituted with both chloro and nitro groups. The stereochemistry at the carbon atom of the propan-2-amine group is crucial, as it influences the compound's biological activity and interactions with biological targets. This feature is particularly relevant in the design of enantiomerically pure drugs, where the spatial arrangement of atoms can significantly impact efficacy and safety.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved selectivity and reduced side effects. The nitro group in (2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine serves as a versatile handle for further functionalization, enabling chemists to explore diverse derivatives. Functionalization strategies may include reduction of the nitro group to an amine, which could open up pathways for developing new pharmacophores. Additionally, the chloro substituent provides another site for chemical modification, allowing for the introduction of additional functional groups that could enhance binding affinity or metabolic stability.

The compound's potential applications extend beyond simple chemical synthesis. It has been explored as a key intermediate in the synthesis of more complex molecules with pharmaceutical relevance. For instance, researchers have investigated its use in constructing heterocyclic compounds, which are known for their broad spectrum of biological activities. The combination of a chiral amine and an electron-deficient aromatic system makes this compound a valuable building block for designing molecules that interact with specific biological receptors.

Recent advancements in computational chemistry have also highlighted the importance of (2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine in virtual screening campaigns. High-throughput virtual screening (HTVS) techniques allow researchers to rapidly evaluate thousands of compounds against biological targets, identifying promising candidates for further experimental validation. The unique structural features of this compound make it an attractive candidate for such screenings, particularly when targeting enzymes or receptors involved in disease pathways.

The synthesis of enantiomerically pure forms of chiral compounds like (2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine remains a challenging yet essential task in modern drug discovery. Chiral resolution techniques, such as crystallization-based methods or chromatographic separations, are commonly employed to isolate the desired enantiomer. The stereochemical purity achieved through these methods is critical for ensuring that only one enantiomer contributes to the observed biological activity, thereby minimizing unwanted side effects.

In conclusion, (2S)-1-(3-chloro-4-nitrophenyl)propan-2-amine (CAS No. 2227689-84-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its chiral center, electron-withdrawing substituents, and versatile functional groups make it a valuable tool for synthetic chemists and medicinal researchers alike. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this are poised to play a pivotal role in the next generation of drug development.

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